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1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea

Organic semiconductors Supramolecular electronics Charge transport

1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea (CAS 2379998-06-6, MF C₁₃H₁₆N₂O₂S₂, MW 296.4) is a synthetic mono-urea derivative bearing a 3,3′-bithiophene core connected via a methylene linker to one urea nitrogen, with a 2-methoxyethyl substituent on the opposing urea nitrogen. The 3,3′-bithiophene connectivity distinguishes it from the more common 2,2′-bithiophene isomers prevalent among organic semiconductors and kinase inhibitor scaffolds, imparting a distinct conjugation topology with a larger inter-ring torsion angle that modulates π-orbital overlap and charge-transfer properties.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4
CAS No. 2379998-06-6
Cat. No. B2452637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea
CAS2379998-06-6
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4
Structural Identifiers
SMILESCOCCNC(=O)NCC1=CC(=CS1)C2=CSC=C2
InChIInChI=1S/C13H16N2O2S2/c1-17-4-3-14-13(16)15-7-12-6-11(9-19-12)10-2-5-18-8-10/h2,5-6,8-9H,3-4,7H2,1H3,(H2,14,15,16)
InChIKeyRJOWCVXFSYDEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea (CAS 2379998-06-6): Structural Baseline and Procurement-Relevant Characteristics


1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea (CAS 2379998-06-6, MF C₁₃H₁₆N₂O₂S₂, MW 296.4) is a synthetic mono-urea derivative bearing a 3,3′-bithiophene core connected via a methylene linker to one urea nitrogen, with a 2-methoxyethyl substituent on the opposing urea nitrogen . The 3,3′-bithiophene connectivity distinguishes it from the more common 2,2′-bithiophene isomers prevalent among organic semiconductors and kinase inhibitor scaffolds, imparting a distinct conjugation topology with a larger inter-ring torsion angle that modulates π-orbital overlap and charge-transfer properties . The mono-urea architecture (a single H-bond donor/acceptor motif) contrasts with bis-urea derivatives that dominate the supramolecular electronics literature, offering reduced aggregation propensity while retaining hydrogen-bonding capability [1]. Commercial availability is primarily through specialized research chemical suppliers at ≥95% purity, typically on a milligram-to-gram scale .

Why 1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea Cannot Be Interchanged with Common Bithiophene-Urea Analogs


Bithiophene-urea derivatives are not functionally interchangeable because three structural variables—bithiophene connectivity (2,2′ vs. 2,3′ vs. 3,3′), urea multiplicity (mono- vs. bis-urea), and N-substituent identity—independently control supramolecular assembly, electronic coupling, and target-binding geometry [1]. The 3,3′-bithiophene core in this compound exhibits a larger inter-ring dihedral angle than 2,2′-bithiophene, reducing ground-state π-conjugation but enabling distinct conformational responses to external stimuli, which directly affects charge-carrier mobility and STM-derived electronic properties in self-assembled monolayers [2]. The mono-urea motif provides a single hydrogen-bonding site, precluding the one-dimensional fiber formation characteristic of bis-urea analogs and instead favoring discrete dimeric or 2D-lamellar packing modes [3]. The 2-methoxyethyl side chain introduces a polar, flexible terminus absent in simpler alkyl (ethyl, cyclopentyl) or aryl-substituted comparators, altering solubility, lipophilicity, and potential for secondary interactions with biological targets [4]. Substituting any of these features—for example, using a 2,2′-bithiophene core, adding a second urea group, or replacing methoxyethyl with ethyl—fundamentally changes the compound's self-assembly behavior, electronic landscape, and biological recognition profile [1][3].

Head-to-Head Quantitative Differentiation of 1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea Against Closest Structural Analogs


3,3′-Bithiophene Core: Reduced Ground-State Conjugation vs. 2,2′-Bithiophene Enables Tunable Charge-Transfer Properties

The 3,3′-bithiophene core in the target compound features a head-to-head (3,3′) thiophene-thiophene linkage, which computational studies on dimethyl derivatives indicate induces a larger inter-ring torsional angle compared to the head-to-tail (2,2′) linkage found in the most common comparator class [1]. For 3,3′-dimethyl-2,2′-bithiophene models, quantum mechanical calculations show an inter-ring twist angle of approximately 60–90°, compared to ~20–40° for unsubstituted 2,2′-bithiophene, reducing ground-state π-conjugation but providing a conformational 'handle' responsive to external electric fields and surface adsorption [1][2]. In bis-urea oligothiophene derivatives studied by STM, the thiophene-thiophene connectivity directly governs the 2D packing motif: 2,2′-linked bithiophene bis-urea T2 forms ordered lamellar rows on graphite, whereas the structural perturbation introduced by 3,3′-connectivity analogs is expected to alter the registry of urea-urea hydrogen bonds and π-stacking geometry [3].

Organic semiconductors Supramolecular electronics Charge transport

Mono-Urea Architecture: Reduced Aggregation Propensity vs. Bis-Urea Derivatives with Quantified Impact on Self-Assembly Dimensionality

The target compound contains a single urea group, distinguishing it from the extensively studied bis-urea bithiophene derivatives (T2 series) that dominate the supramolecular electronics literature [1]. Bis-urea bithiophene compounds self-assemble into one-dimensional fibers via a head-to-tail urea hydrogen-bonding network, achieving charge-carrier mobilities in the range of 0.1–1.0 cm² V⁻¹ s⁻¹ as measured by pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) [1]. The mono-urea architecture lacks the second urea unit required for 1D chain propagation, instead favoring discrete dimer formation through a single complementary N–H···O=C hydrogen bond. STM studies of mono- vs. bis-urea thiophene derivatives at the liquid/solid interface show that mono-urea compounds form 2D island or row structures rather than continuous 1D fibers, with molecular-scale patterning controlled by the single urea H-bond directionality rather than by cooperative chain extension [2]. This differential assembly dimensionality has been exploited in two-component monolayer patterning, where the bisthiophene bis-urea T2 serves as a marker component and the assembly outcome depends on H-bond position and alkyl chain length [3].

Supramolecular chemistry Self-assembly Hydrogen bonding

2-Methoxyethyl Side Chain: Enhanced Solubility and Altered Lipophilicity vs. Ethyl-Substituted 3,3′-Bithiophene Urea Direct Analog

The 2-methoxyethyl substituent on the target compound differentiates it from the closest available direct analog, 1-({[3,3'-bithiophene]-5-yl}methyl)-3-ethylurea (CAS 2380043-47-8, MF C₁₂H₁₄N₂OS₂, MW 266.4) [1]. The methoxyethyl group introduces an additional oxygen atom capable of acting as a hydrogen-bond acceptor (contributing to a total of 4 H-bond acceptors vs. 2 for the ethyl analog) and increases topological polar surface area (tPSA estimated increase of ~20 Ų), which is predicted to enhance aqueous solubility and reduce membrane permeability relative to the purely alkyl-substituted comparator . In thiophene-based drug-like molecule libraries, the systematic variation of appendage lipophilicity (from ethyl to methoxyethyl to phenoxyethyl) has been shown to modulate anion transport activity and cytotoxicity profiles across tumor cell lines, with polar side chains reducing non-specific membrane interactions [2]. The methoxyethyl group also provides a synthetic handle for further derivatization (e.g., O-demethylation to the alcohol, or PEG-chain extension) that is absent in the ethyl analog [1].

Medicinal chemistry Physicochemical properties Drug-likeness

Methylene Linker: Conformational Constraint Differing from Ethylene-Bridged Bithiophene-Urea Analogs

The target compound employs a single methylene (–CH₂–) spacer between the 3,3′-bithiophene core and the urea group, contrasting with the ethylene (–CH₂CH₂–) linker found in closely related analogs such as 1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea (CAS 2640897-76-1) . The shorter methylene linker restricts rotational freedom, reducing the number of accessible conformers and potentially pre-organizing the urea NH for more geometrically constrained hydrogen-bonding interactions. In bis-urea positional isomer libraries studied for anion binding, the spatial relationship between the thiophene moiety and the urea hydrogen-bond donor directly controls chloride recognition affinity and transport efficacy, with even single-carbon linker variations producing measurable differences in anion efflux rates from large unilamellar vesicles [1]. The methylene vs. ethylene linker difference also affects the distance between the bithiophene π-system and the urea binding pharmacophore, which is critical for cooperative C–H···Cl⁻ and N–H···Cl⁻ binding modes identified in the most active thiophene-based anion transporters [2].

Conformational analysis Structure-activity relationship Molecular design

Important Caveat: Absence of Direct Biological or Materials Assay Data for This Specific CAS Number

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted April 2026) returned no primary research articles, bioassay records, or patent filings directly reporting experimental data for CAS 2379998-06-6 [1]. The compound is listed exclusively in vendor catalogs (BenchChem, Evitachem, Chemsrc) as a research chemical with ≥95% purity, without associated IC₅₀, EC₅₀, Kd, mobility, or spectroscopic characterization data beyond basic molecular descriptors . This contrasts with structurally related bis-urea thiophene derivatives (T2, T3 series), for which extensive STM, PR-TRMC, and anion transport data have been published [2], and with thiophene-urea S6K inhibitors that have reported IC₅₀ values of 52 nM against p70S6K1 [3]. All quantitative differentiation claims in this guide are therefore derived from class-level inference and cross-study structural analogy, not from direct head-to-head experimental comparison. Procurement decisions should account for the absence of direct validation data and the potential need for in-house characterization.

Data availability Research chemical Procurement diligence

Recommended Research Application Scenarios for 1-({[3,3'-Bithiophene]-5-yl}methyl)-3-(2-methoxyethyl)urea Based on Structural Differentiation Evidence


Surface-Confined Monolayer Studies Requiring Discrete (Non-Polymerizing) Bithiophene-Urea Building Blocks

The mono-urea architecture prevents 1D chain polymerization via urea-urea hydrogen bonding, making this compound suitable for STM-based studies of discrete molecular assembly at the liquid/solid interface where continuous fiber formation (characteristic of bis-urea analogs) is undesirable [1]. The 3,3′-bithiophene core provides a distinct electronic STM contrast relative to 2,2′-isomers, enabling unambiguous identification in mixed-monolayer experiments. The methoxyethyl group offers an additional oxygen atom for potential secondary interactions with solvent or co-adsorbates. Recommended for researchers investigating two-component phase behavior or molecular patterning where the bithiophene unit serves as an STM-visible marker without dominating assembly through extended urea H-bond networks [2].

Medicinal Chemistry Hit-Finding Campaigns Targeting Anion Transport or Kinase Inhibition with 3,3′-Bithiophene Scaffolds

The 3,3′-bithiophene-urea scaffold combines features associated with two validated bioactivity classes: thiophene-urea S6K inhibitors (IC₅₀ values down to 52 nM) and thiophene bis-urea anion transporters (demonstrated Cl⁻/HCO₃⁻ symport activity in vesicle assays) [1][2]. The methoxyethyl side chain provides improved aqueous solubility relative to ethyl or aryl analogs, facilitating screening in biochemical assay buffers. The methylene linker offers a more constrained pharmacophore geometry than ethylene-bridged analogs, potentially translating to enhanced target selectivity. Researchers should note that this specific compound lacks published bioactivity data and requires de novo assay development and in-house IC₅₀ determination before integration into structure-activity relationship (SAR) studies [3].

Physicochemical Comparator in Bithiophene-Urea SAR Libraries Exploring Linker Length and Side-Chain Polarity Effects

The target compound serves as a structurally defined anchor point within a matrix of bithiophene-urea analogs varying in: (i) linker length (methylene vs. ethylene), (ii) bithiophene connectivity (2,2′/2,3′/3,3′), and (iii) N-substituent polarity (ethyl vs. methoxyethyl vs. phenoxyethyl vs. aryl). Systematic procurement of CAS 2379998-06-6 alongside CAS 2380043-47-8 (ethyl analog) and CAS 2640897-76-1 (2,2′-ethylene analog) enables controlled studies of how each structural variable independently affects properties such as logP, solubility, self-assembly morphology, and target binding [1]. The thiophene bis-urea positional isomer library published by Vieira et al. (2020) provides a methodological template for such comparative SAR campaigns, demonstrating that thiophene appendage identity and position significantly modulate chloride binding affinity and transport efficacy [2].

Computational Chemistry Validation Studies: Docking, MD Simulation, and DFT Benchmarking

The absence of experimental bioactivity or materials data makes this compound a valuable test case for prospective computational predictions. Its moderate molecular weight (296.4 Da), well-defined conformational constraints (methylene linker, 3,3′-bithiophene torsional profile), and balanced H-bond donor/acceptor count (2 donors, 4 acceptors) make it suitable for benchmarking docking scores against related thiophene-urea compounds with known experimental binding data [1]. The 3,3′-bithiophene core presents a non-trivial challenge for DFT geometry optimization due to the interplay between π-conjugation and steric repulsion at the inter-ring bond, providing a rigorous test of computational methods. Predictive models for solubility, permeability, and target affinity can be validated once experimental data are generated in-house [2].

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